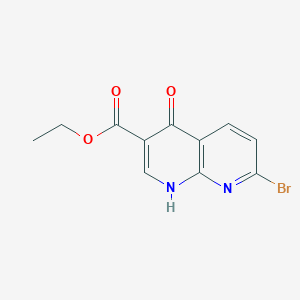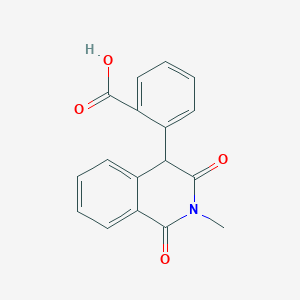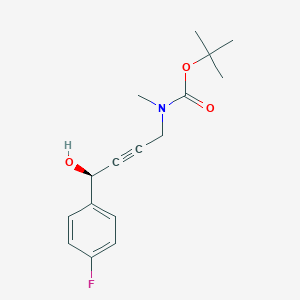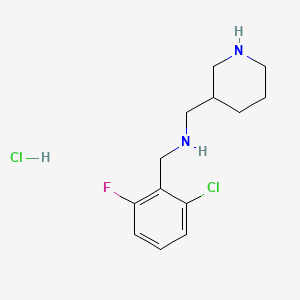
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-7-Brom-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylat ist eine heterocyclische Verbindung, die zur Naphthyridin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Bromatom, eine Ethylestergruppe und einen Naphthyridin-Kern umfasst. Aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie hat sie in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-7-Brom-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylat beinhaltet typischerweise Mehrkomponentenreaktionen, die Friedländer-Synthese und metallkatalysierte Reaktionen. Eine gängige Methode beinhaltet die Reaktion von substituierten aromatischen Aldehyden, 2-Aminopyridin und Ethylcyanacetat in Gegenwart eines Katalysators wie N,N,N',N'-Tetrabrombenzol-1,3-disulfonamid (TBBDA) oder Poly(N,N'-Dibrom-N-ethylbenzol-1,3-disulfonamid) (PBBS) .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-7-Brom-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in entsprechende Oxide.
Reduktion: Bildung von reduzierten Derivaten.
Substitution: Halogenaustausch oder nucleophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionsbedingungen beinhalten häufig spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So kann beispielsweise Oxidation zu Naphthyridinoxiden führen, während Substitutionsreaktionen verschiedene substituierte Naphthyridinderivate produzieren können.
Wissenschaftliche Forschungsanwendungen
Ethyl-7-Brom-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Als Leitstruktur für die Entwicklung neuer Therapeutika untersucht.
Industrie: In der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-7-Brom-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-7,8-Dimethyl-4-oxo-1,4-dihydrochinolin-3-carboxylat
- Ethyl-6-Ethyl-4-oxo-1,4-dihydrochinolin-3-carboxylat
- Ethyl-7-Brom-1H-indol-2-carboxylat
Einzigartigkeit
Ethyl-7-Brom-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins eines Bromatoms einzigartig, was seine Reaktivität und biologische Aktivität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C11H9BrN2O3 |
|---|---|
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
ethyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-10-6(9(7)15)3-4-8(12)14-10/h3-5H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
QUNVWQIVIXYYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)



![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)

![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)





